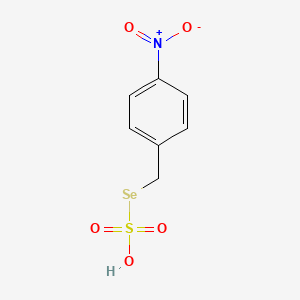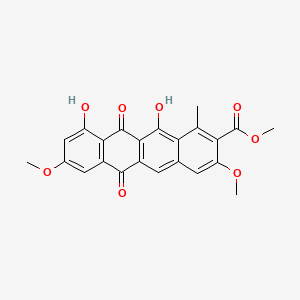![molecular formula C28H30N6O3 B1204556 3-[[1-[1-(2-furanylmethyl)-5-tetrazolyl]propyl-(2-phenylethyl)amino]methyl]-7-methoxy-1H-quinolin-2-one](/img/structure/B1204556.png)
3-[[1-[1-(2-furanylmethyl)-5-tetrazolyl]propyl-(2-phenylethyl)amino]methyl]-7-methoxy-1H-quinolin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[[1-[1-(2-furanylmethyl)-5-tetrazolyl]propyl-(2-phenylethyl)amino]methyl]-7-methoxy-1H-quinolin-2-one is a member of quinolines.
Wissenschaftliche Forschungsanwendungen
Synthesis and Derivative Studies
Synthesis of Benzo[h]quinoline Derivatives
A study by Janin, Bisagni, and Carrez (1993) explored the synthesis of 2-amino-substituted benzo[h]quinoline derivatives, which are structurally related to antitumor benzo[c]phenanthridine alkaloids. These derivatives were tested on murine lymphoblastic leukemia cells, showing no cytotoxicity (Janin, Bisagni, & Carrez, 1993).
Antitumor and Antimicrobial Properties
Bolakatti et al. (2020) synthesized a novel series of benzo[d]thiazolyl substituted-2-quinolone hybrids, showing significant anticancer activity against MCF-7 and WRL68 cancer cells. Some compounds also exhibited notable antibacterial activity, especially against E. coli (Bolakatti et al., 2020).
Quinoline Derivatives with Antitumor Activity
A study by Yamato et al. (1989) found that fused tri- and tetracyclic quinolines with certain side chains exhibited potent antitumor activities in vitro and in vivo, comparable to those of m-AMSA, a known antitumor agent (Yamato et al., 1989).
Anti-Breast Cancer Agents from Substituted Quinolines
Shi et al. (2008) discovered anti-breast cancer agents derived from substituted quinolines. Their research indicated that certain quinolines have nanomolar-range IC(50) values, suggesting potential for pharmacological testing (Shi et al., 2008).
Antimicrobial and Anti-Inflammatory Activity
Kumar, Fernandes, and Kumar (2014) synthesized novel substituted quinolin-2(1H)-one derivatives, demonstrating both antimicrobial and anti-inflammatory activities (Kumar, Fernandes, & Kumar, 2014).
Pharmacological Potential
Psycho- and Neurotropic Properties
Podolsky, Shtrygol’, and Zubkov (2017) studied the psycho- and neurotropic properties of novel 3-(N-R,R′-aminomethyl)-2-methyl-1H-quinolin-4-ones in vivo, finding substances with sedative, anti-amnesic, anti-anxiety, and antihypoxic effects (Podolsky, Shtrygol’, & Zubkov, 2017).
Analgesic and Anti-Inflammatory Activities
Alagarsamy et al. (2011) synthesized novel 3-(3-methoxyphenyl)-2-substituted amino-quinazolin-4(3H)-ones, showing significant analgesic and anti-inflammatory activities, with mild ulcerogenic potential (Alagarsamy et al., 2011).
Eigenschaften
Produktname |
3-[[1-[1-(2-furanylmethyl)-5-tetrazolyl]propyl-(2-phenylethyl)amino]methyl]-7-methoxy-1H-quinolin-2-one |
|---|---|
Molekularformel |
C28H30N6O3 |
Molekulargewicht |
498.6 g/mol |
IUPAC-Name |
3-[[1-[1-(furan-2-ylmethyl)tetrazol-5-yl]propyl-(2-phenylethyl)amino]methyl]-7-methoxy-1H-quinolin-2-one |
InChI |
InChI=1S/C28H30N6O3/c1-3-26(27-30-31-32-34(27)19-24-10-7-15-37-24)33(14-13-20-8-5-4-6-9-20)18-22-16-21-11-12-23(36-2)17-25(21)29-28(22)35/h4-12,15-17,26H,3,13-14,18-19H2,1-2H3,(H,29,35) |
InChI-Schlüssel |
SSZOIAVMSLBHAT-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C1=NN=NN1CC2=CC=CO2)N(CCC3=CC=CC=C3)CC4=CC5=C(C=C(C=C5)OC)NC4=O |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[(2R)-3-carboxy-2-(2-propylpentanoyloxy)propyl]-trimethylazanium](/img/structure/B1204474.png)
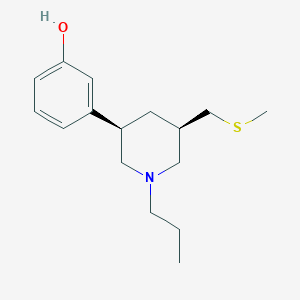
![S-[2-[3-[[4-[[[5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] oct-2-ynethioate](/img/structure/B1204476.png)
![2-(6-aminopurin-9-yl)-5-(carboxymethyl)-3-hydroxy-3,3a-dihydro-2H-furo[3,2-b]furan-5-carboxylic acid](/img/structure/B1204477.png)
![(2S,3R,7R,9R,11R)-1,2,5-Trimethylspiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2'-oxirane]-3,11-diol](/img/structure/B1204478.png)
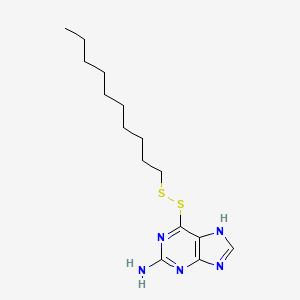
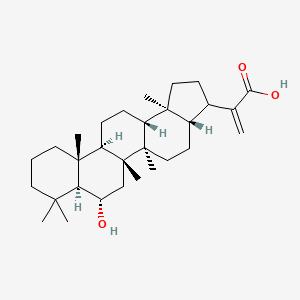
![2,2-dimethyl-N'-[4-phenoxy-2,6-di(propan-2-yl)phenyl]propanimidamide](/img/structure/B1204482.png)
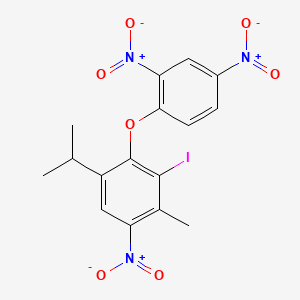
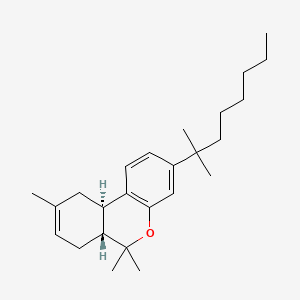
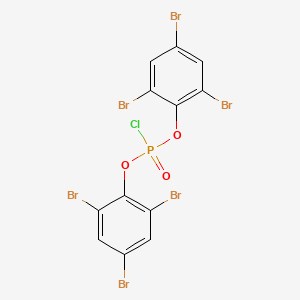
![2,3-Dihydro-7-methyl-9-phenyl-1H-pyrazolo[1,2-a]indazole-4-ium](/img/structure/B1204489.png)
